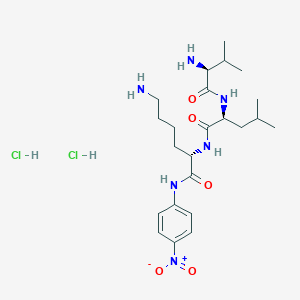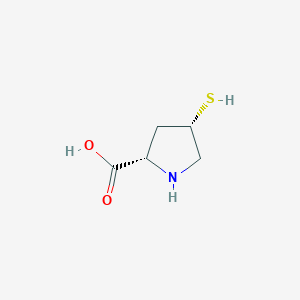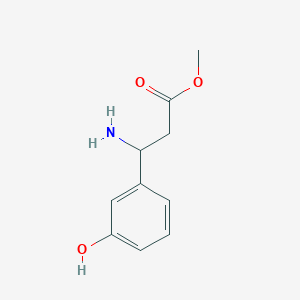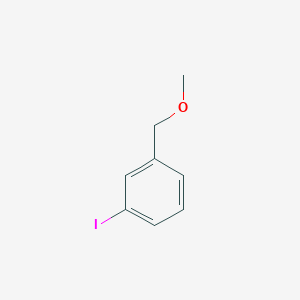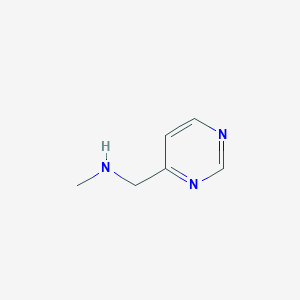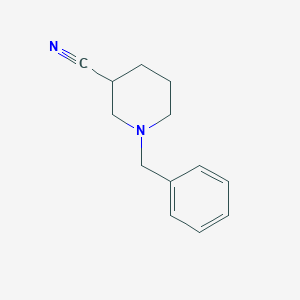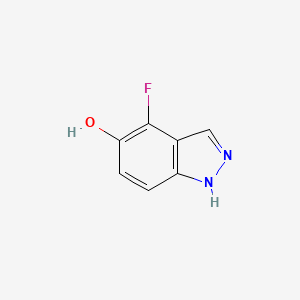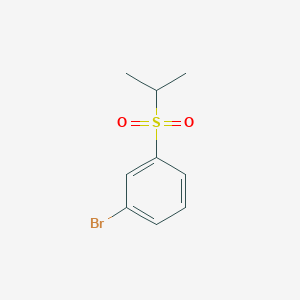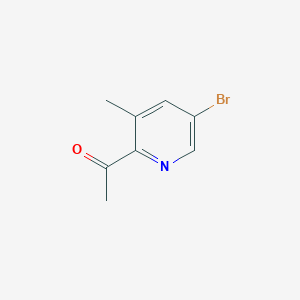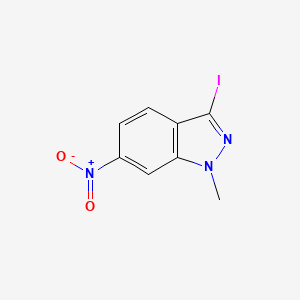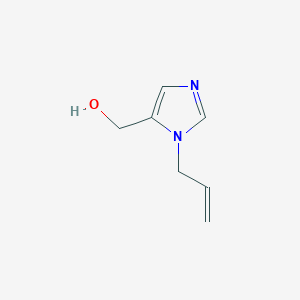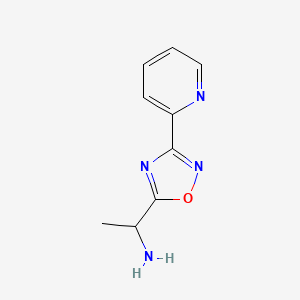
1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine” is a chemical compound with the empirical formula C11H11F3N4O3 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine” is 304.23 . The SMILES string representation of the molecule isNC(C)C1=NC(C2=CC=CC=N2)=NO1.OC(C(F)(F)F)=O . Physical And Chemical Properties Analysis
“1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine” is a solid substance . Its molecular weight is 304.23 .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
1,2,4-oxadiazole and trifluoromethylpyridine derivatives, related to 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine, have been investigated for their potential in antitumor applications. A study found compound 17, a derivative, exhibited significant in vitro anticancer activity with a mean IC50 value of 5.66 μM in a panel of 12 cell lines, demonstrating its potential as an antitumor agent (Maftei et al., 2016).
Antimicrobial Activity
Compounds with structural similarities to 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine have been synthesized and evaluated for their antimicrobial activities. For instance, a compound with a minimum inhibitory concentration (MIC) ranging from 30.2 - 43.2 μg cm-3 showed significant antimicrobial properties (Salimon et al., 2011).
DNA Binding and Cytotoxicity
Cu(II) complexes of ligands structurally related to 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine have shown promising DNA binding properties and cytotoxicity against cancer cell lines. These complexes exhibit low toxicity for different cancer cell lines with IC50 values between 37 and 156 μM (Kumar et al., 2012).
Safety and Hazards
Zukünftige Richtungen
The 1,2,4-oxadiazole ring, which is part of the structure of “1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine”, is a well-known pharmacophore. It is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, “1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine” and its derivatives could potentially be used in the development of new pharmaceuticals .
Wirkmechanismus
Target of Action
This compound is part of a unique collection of chemicals provided for early discovery researchers
Mode of Action
The interaction of this compound with its potential targets and the resulting changes are areas of ongoing research .
Biochemical Pathways
Understanding the downstream effects of these pathways will provide valuable insights into the compound’s mechanism of action .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Action Environment
Environmental factors can significantly impact the effectiveness of a compound .
Eigenschaften
IUPAC Name |
1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-6(10)9-12-8(13-14-9)7-4-2-3-5-11-7/h2-6H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOVNPOQTSTAQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

